molecular formula C15H16O3 B14708776 Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate CAS No. 13858-63-4

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate

Cat. No.: B14708776
CAS No.: 13858-63-4
M. Wt: 244.28 g/mol
InChI Key: IEEXOFJUVNOCME-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is an organic compound known for its unique structure and reactivity. It features a conjugated diene system, which makes it a valuable intermediate in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cinnamaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an acetyl group and a conjugated diene system makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

13858-63-4

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 2-acetyl-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C15H16O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-11H,3H2,1-2H3

InChI Key

IEEXOFJUVNOCME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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